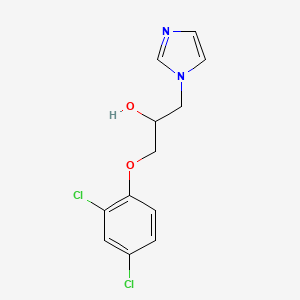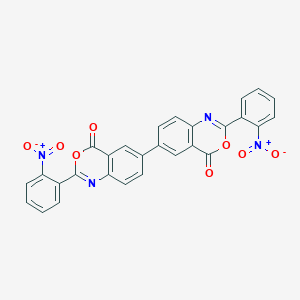![molecular formula C12H18N2O3S B5167988 N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5167988.png)
N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide, also known as MSMA, is an organic compound that has been widely used in scientific research for its unique properties. This compound has been studied extensively due to its potential applications in various fields, including medicine, agriculture, and industry.
作用机制
The mechanism of action of N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and replication of cells. This compound may also disrupt the cell membrane, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of fungi and viruses.
In animals, this compound has been shown to cause liver and kidney damage at high doses. It has also been shown to cause reproductive and developmental toxicity in rats.
实验室实验的优点和局限性
N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also a potent inhibitor of nucleic acid synthesis, making it useful for studying the growth and replication of cells.
However, this compound also has some limitations for lab experiments. It is toxic to cells at high doses, making it difficult to use in vivo. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide. In medicine, further studies are needed to determine the potential use of this compound as an anticancer agent. In agriculture, research is needed to develop more effective and environmentally friendly herbicides. In industry, research is needed to develop new and innovative uses for this compound as a reagent and stabilizer.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has been widely studied for its potential applications in medicine, agriculture, and industry. While the mechanism of action of this compound is not fully understood, it has been shown to have a variety of biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential applications of this compound in various fields.
合成方法
N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide can be synthesized through a multistep process starting from 4-nitrobenzoic acid. The first step involves the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using a reducing agent such as iron powder. The next step involves the reaction of 4-aminobenzoic acid with methylsulfonyl chloride to form N-methyl-4-aminobenzene sulfonamide. The final step involves the reaction of N-methyl-4-aminobenzene sulfonamide with isopropyl chloroformate to form this compound.
科学研究应用
N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide has been used in scientific research for its potential applications in various fields. In medicine, this compound has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as an antifungal and antiviral agent.
In agriculture, this compound has been used as a herbicide to control weeds in crops such as cotton, soybeans, and peanuts. It has also been used to control invasive plants in natural areas.
In industry, this compound has been used as a reagent in the production of other organic compounds. It has also been used as a stabilizer in the production of polymers.
属性
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9(2)13-12(15)10-5-7-11(8-6-10)14(3)18(4,16)17/h5-9H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZVWDKSVHHMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B5167914.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5167917.png)
![methyl 4-[6-(anilinocarbonyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B5167920.png)
![4-[3-(cyclopentylamino)butyl]phenol](/img/structure/B5167927.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene)](/img/structure/B5167955.png)
![17-(5-chloro-2-methylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5167956.png)

![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-beta-alanine](/img/structure/B5167974.png)
![3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5168011.png)
![1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine](/img/structure/B5168012.png)
![2-[(3-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5168016.png)
![1-(4-methoxyphenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5168023.png)
![4-(2-methylphenoxy)-1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5168036.png)
